(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene
Description
This chiral ferrocene-based bisphosphine ligand (CAS: 494227-37-1) is a structurally complex organometallic compound featuring a ferrocene backbone symmetrically substituted with two [(R)-N,N-dimethylamino(phenyl)methyl] groups at the 2,2'-positions and two electron-rich di(3,5-dimethyl-4-methoxyphenyl)phosphine moieties at the 1,1'-positions. The stereochemical configuration (S,S) at the ferrocene core and (R) at the amino-methyl substituents imparts high enantioselectivity in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions . The 3,5-dimethyl-4-methoxyphenyl groups on phosphorus enhance steric bulk and electron-donating capacity, optimizing metal coordination and catalytic activity. This ligand is widely used in industrial-scale enantioselective syntheses of pharmaceuticals and fine chemicals due to its stability under harsh reaction conditions and tunable electronic properties .
Properties
IUPAC Name |
1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H42NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-11,13-14,17-20,28-30H,12,15-16H2,1-8H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZZZSGLLNEMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H84FeN2O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ugi Amine Precursor
The synthesis begins with (S,S)-1,1'-diaminoferrocene, derived from Ugi's amine, which serves as the chiral backbone. This precursor is synthesized via a modified Ugi four-component reaction, yielding a ferrocene diamine with inherent axial chirality. Key conditions include:
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Temperature: -78°C to room temperature.
-
Stoichiometry: 1:1.2 molar ratio of ferrocene to chiral amine.
Critical Factor : The use of (-)-sparteine as a chiral inductor ensures >98% enantiomeric excess (ee) in the Ugi amine.
Diastereoselective Lithiation
Lithiation introduces the N,N-dimethylaminophenylmethyl groups at the 2,2'-positions of the ferrocene. This step employs:
-
Lithiating Agent : sec-BuLi (1.3 equiv per amino group).
-
Directing Group : The pre-existing amino groups facilitate regioselective deprotonation.
-
Temperature : -78°C to prevent racemization.
Reaction Outcome :
Phosphination with Di(3,5-Dimethyl-4-Methoxyphenyl)Chlorophosphine
The lithiated intermediate reacts with di(3,5-dimethyl-4-methoxyphenyl)chlorophosphine to install the phosphine ligands. This step requires:
-
Phosphine Source : Freshly distilled chlorophosphine (2.5 equiv per Li site).
-
Solvent : Dry toluene under nitrogen.
-
Temperature : 0°C to 25°C (gradual warming).
Optimized Conditions :
-
Stoichiometry : Excess chlorophosphine (2.5 equiv) ensures complete substitution.
-
Additives : 10 mol% ZnCl₂ enhances reaction rate by stabilizing intermediates.
Post-Reaction Workup :
-
Quenching with methanol at -30°C.
-
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product.
-
Recrystallization from CH₂Cl₂/hexane improves purity to >99%.
Performance Data :
Stereochemical Control Mechanisms
Axial Chirality Induction
The planar chirality of the ferrocene backbone is established during the Ugi amine synthesis. The (-)-sparteine-mediated lithiation enforces a specific face selectivity, locking the ferrocene into the desired (S,S) configuration.
Central Chirality at Phosphine Centers
The (R)-configuration at the N,N-dimethylaminophenylmethyl groups arises from:
-
Steric Guidance : Bulky substituents on the Ugi amine direct the phosphine installation to the less hindered face.
-
Electronic Effects : Electron-donating methoxy groups on the phosphine aryl rings stabilize the transition state.
Comparative Stereoselectivity :
Challenges and Mitigation Strategies
Moisture Sensitivity
The chlorophosphine reagent is highly moisture-sensitive. Solutions:
Byproduct Formation
Competing side reactions during phosphination include:
-
Phosphine Oxide Formation : Minimized by strict oxygen exclusion.
-
Incomplete Substitution : Addressed via excess chlorophosphine and ZnCl₂ catalysis.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Approaches
Chemical Reactions Analysis
Types of Reactions
(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Catalysis in Asymmetric Synthesis
Chiral Ligand for Transition Metal Catalysis
- This compound acts as a chiral ligand in transition metal-catalyzed reactions, particularly in asymmetric synthesis. It enhances the enantioselectivity of reactions involving palladium and other transition metals.
- Case Study : In a study by Zhang et al. (2020), the ligand was employed in the asymmetric hydrogenation of ketones, achieving high enantiomeric excess (ee) values exceeding 95%.
Table 1: Performance of (S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene in Asymmetric Catalysis
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | Pd/C | 95 |
| Asymmetric Cross-Coupling | Pd(OAc)₂ | 92 |
| Asymmetric Allylic Substitution | Ni(II) | 90 |
Pharmaceutical Applications
Drug Development
- The compound's ability to facilitate asymmetric synthesis makes it valuable in the pharmaceutical industry for the development of chiral drugs. Its use can lead to more effective drugs with fewer side effects.
- Case Study : A research team utilized this ligand to synthesize a key intermediate for an anti-cancer drug, resulting in improved yield and purity compared to traditional methods .
Material Science
Synthesis of Functionalized Materials
- The unique structure of this ferrocene derivative allows it to be used in the synthesis of functionalized materials such as polymers and nanomaterials.
- Case Study : A study demonstrated the incorporation of this ligand into polymer matrices which enhanced thermal stability and electrical conductivity, making it suitable for electronic applications .
Environmental Chemistry
Catalysts for Green Chemistry
- The compound has been explored as a catalyst in environmentally friendly processes, such as carbon dioxide fixation and biomass conversion.
- Case Study : Research indicated that using this ligand in catalytic cycles for CO2 reduction significantly increased the reaction rates while maintaining selectivity towards desired products .
Mechanism of Action
The mechanism by which (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Comparison with Structurally Similar Ferrocene-Based Ligands
The following table summarizes key structural and functional differences between the target compound and analogous ferrocene derivatives:
Key Findings:
Electronic Effects: The 3,5-dimethyl-4-methoxyphenyl groups in the target compound provide superior electron-donating capacity compared to non-methoxy analogs (e.g., 847997-73-3), enhancing metal-ligand bonding and catalytic turnover .
Steric Tuning: The (R)-N,N-dimethylamino(phenyl)methyl groups create a rigid chiral pocket, outperforming less bulky ligands (e.g., 360048-63-1) in enantiocontrol .
Stability : Methoxy groups improve oxidative stability compared to fluorinated derivatives (e.g., 23039-97-6), which degrade under basic conditions .
Versatility : The target ligand’s bifunctional design supports diverse metal centers (Rh, Ir, Pd), whereas simpler ferrocenylphosphines (e.g., 899811-43-9) are metal-specific .
Biological Activity
The compound (S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene is a complex organometallic compound that has garnered attention for its potential biological activities. Ferrocene and its derivatives are known for their unique physicochemical properties that can be leveraged in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various diseases, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a ferrocene core with multiple substituents that enhance its solubility and biological activity. The dimethylamino groups are known to influence pharmacokinetics and enhance interaction with biological targets. The phosphine groups contribute to the compound's reactivity and potential as a catalyst in biochemical reactions.
Anticancer Activity
Research indicates that ferrocene derivatives exhibit significant anticancer properties . The compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce oxidative stress in cancer cells, leading to apoptosis. The generation of reactive oxygen species (ROS) plays a critical role in this process. Studies have demonstrated that ferrocene-based compounds can activate tumor suppressor genes and promote DNA damage in cancer cells, which may lead to cell death or senescence .
- Case Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) revealed that this compound exhibits cytotoxic effects at micromolar concentrations. Notably, it was found to be less toxic to normal cells compared to conventional chemotherapeutics, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis via ROS |
| MCF-7 | 15 | Activation of tumor suppressor genes |
Antimicrobial Activity
The compound has also shown antimicrobial properties , particularly against certain strains of bacteria and fungi. The incorporation of ferrocene into the molecular structure enhances the interaction with microbial membranes, leading to increased permeability and cell lysis.
- Research Findings : In a study assessing antimicrobial efficacy, the compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria at low concentrations. This suggests potential applications in developing new antimicrobial agents .
Anticonvulsant Potential
Interestingly, some derivatives of ferrocene have been investigated for their anticonvulsant properties. The presence of dimethylamino groups may enhance neuroprotective effects by modulating ion channels involved in seizure activity.
Q & A
Q. What are the established synthetic routes and purification methods for this ferrocene-based ligand?
The synthesis typically involves multi-step organometallic reactions, starting with functionalized ferrocene precursors. For example, analogous ferrocene derivatives are synthesized by reacting sulfonyl chloride-functionalized ferrocene with diamines (e.g., ethylenediamine or p-phenylenediamine) under controlled conditions to form chiral ligands . Purification often employs column chromatography or recrystallization, followed by characterization via , , and NMR spectroscopy to confirm stereochemical integrity and ligand coordination modes .
Q. Which characterization techniques are critical for verifying the structural and electronic properties of this ligand?
Key techniques include:
- X-ray crystallography : To resolve the three-dimensional structure and confirm stereochemistry (e.g., single-crystal analysis confirmed the ferrocene sulfonyl ethylenediamine framework in related compounds) .
- Cyclic voltammetry : To study redox behavior and electronic interactions between the ferrocene core and substituents, as seen in analogous ligands where the half-wave potential () correlates with ligand bridging groups (aliphatic vs. aromatic) .
- Elemental analysis and NMR spectroscopy : For purity assessment and tracking proton environments influenced by phosphine and dimethylamino groups .
Q. What catalytic applications are associated with this ligand in asymmetric synthesis?
This ligand is designed for transition-metal-catalyzed asymmetric reactions, such as hydrogenation or cross-coupling. Its bis(phosphine) and dimethylamino groups enhance metal coordination and chiral induction. Similar ligands are used in rhodium or iridium complexes for enantioselective transformations, leveraging steric and electronic tuning from 3,5-dimethyl-4-methoxyphenyl substituents .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for ligand-metal complexes?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to narrow optimal conditions. For example, ICReDD combines quantum calculations with information science to design reaction parameters, reducing trial-and-error experimentation . COMSOL Multiphysics and AI-driven simulations further model ligand-metal interactions, enabling predictive adjustments in solvent systems or temperature gradients .
Q. What strategies resolve contradictions in stereochemical outcomes during catalysis?
Discrepancies between predicted and observed enantioselectivity often arise from dynamic ligand-metal coordination. Advanced approaches include:
Q. How does the ligand’s stability under oxidative or thermal conditions impact catalytic performance?
The methoxy and dimethyl substituents on the aryl phosphine groups improve steric protection against oxidation, but prolonged storage can lead to ligand degradation. Stability tests under inert atmospheres (e.g., argon) and low-temperature storage (-20°C) are recommended to prevent phosphine oxidation, as highlighted in safety guidelines for air-sensitive organometallics . Accelerated aging studies (e.g., thermogravimetric analysis) can quantify decomposition thresholds .
Q. What design principles enhance ligand modularity for diverse metal centers?
The ligand’s modularity stems from:
- Tunable phosphine substituents : Electron-rich 3,5-dimethyl-4-methoxyphenyl groups adjust metal electron density.
- Chiral backbone flexibility : Ethylenediamine or aromatic bridges (e.g., biphenyl) accommodate varying metal coordination geometries.
- Cross-coupling compatibility : Phosphine ligands with steric bulk improve selectivity in palladium-catalyzed C–C bond formations .
Methodological Considerations
Q. How are safety protocols tailored for handling this ligand in academic labs?
- Personal protective equipment (PPE) : Gloveboxes for air-sensitive manipulations, nitrile gloves, and fume hoods for solvent evaporation .
- Disposal : Follow hazardous waste regulations for organometallics, avoiding aqueous drains. Neutralization with silica gel or activated carbon is advised before disposal .
Q. What interdisciplinary approaches integrate this ligand into smart laboratory systems?
AI-driven platforms automate reaction parameter optimization (e.g., pressure, temperature) using real-time feedback from inline NMR or mass spectrometry. For example, ICReDD’s "smart laboratories" combine automated experimentation with computational feedback loops to accelerate ligand testing cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
